Felodipine Ester Lactone

Description

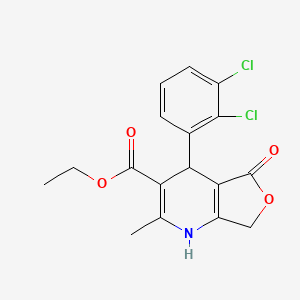

Structure

3D Structure

Properties

Molecular Formula |

C17H15Cl2NO4 |

|---|---|

Molecular Weight |

368.2 g/mol |

IUPAC Name |

ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |

InChI |

InChI=1S/C17H15Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6,13,20H,3,7H2,1-2H3 |

InChI Key |

OUYRRXPTFNEXQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)OC2)C |

Origin of Product |

United States |

Structural Characterization and Chemical Identity of Felodipine Ester Lactone

Elucidation of Molecular Structure and Isomeric Forms

The definitive identification of Felodipine (B1672334) Ester Lactone involves a combination of advanced analytical techniques to confirm its molecular structure, weight, and the presence of any isomeric forms.

Spectroscopic methods are fundamental in piecing together the molecular architecture of Felodipine Ester Lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for assigning the precise structure. daicelpharmastandards.comresearchgate.net In studies of Felodipine and its related substances, NMR helps to distinguish between the different protons and carbons in the molecule. For instance, ¹H NMR can identify the protons of the ethyl ester group, the methyl groups, and the aromatic dichlorophenyl ring. researchgate.net Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can further help in assigning the spatial relationships between different parts of the molecule, which is crucial for confirming the lactone ring formation. researchgate.net Solid-state NMR (SSNMR) has also been employed to study the molecular interactions and physical state of Felodipine and its derivatives in solid dispersions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the functional groups present in the molecule. daicelpharmastandards.comnih.gov A key feature in the IR spectrum of Felodipine Ester Lactone would be the characteristic absorption bands for the lactone and ester carbonyl (C=O) groups. ufsc.br For a related complex, strong absorption peaks were observed around 1750 cm⁻¹ corresponding to the stretching vibration of the ester group. e3s-conferences.org Other significant peaks would include those for C-O-C bending vibrations of the lactone and ester, and C-C stretching within the aromatic ring. ufsc.br

Table 1: Key Spectroscopic Data for Felodipine and Related Compounds

| Technique | Functional Group / Atom | Observed Signal / Absorption Band (Typical) | Reference |

|---|---|---|---|

| ¹H NMR | Protons of ethyl, methyl, and aromatic groups | Specific chemical shifts are used to assign structure | researchgate.net |

| ¹³C NMR | Carbons in the molecular skeleton | Distinct signals confirm the carbon framework | daicelpharmastandards.comresearchgate.net |

| IR Spectroscopy | Ester Carbonyl (C=O) Stretch | ~1750 cm⁻¹ | e3s-conferences.org |

| IR Spectroscopy | Lactone & Ester C-O-C Bending | ~1055-1260 cm⁻¹ | ufsc.br |

Mass spectrometry (MS) is indispensable for determining the molecular weight and for structural elucidation through the analysis of fragmentation patterns. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. nih.gov

High-resolution mass spectrometry, particularly when coupled with tandem MS (MS/MS) like in LC-MS/MS Q-TOF systems, provides precise mass measurements, allowing for the determination of the elemental composition. icm.edu.plakjournals.com For Felodipine Ester Lactone (specifically, the dehydro form), the molecular formula is C₁₇H₁₃Cl₂NO₄ with a molecular weight of approximately 366.2 g/mol . clearsynth.comnih.govsimsonpharma.com The fragmentation pattern observed in MS/MS experiments offers a roadmap of the molecule's structure, revealing how it breaks apart and thus confirming the connectivity of its atoms and the presence of the lactone ring. icm.edu.pl

Table 2: Mass Spectrometric Data for Felodipine Lactone Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| Felodipine Ester Lactone | 85825-42-9 | C₁₇H₁₅Cl₂NO₄ | 368.21 | simsonpharma.com |

| Dehydro Felodipine Ester Lactone | 96558-27-9 | C₁₇H₁₃Cl₂NO₄ | 366.20 | clearsynth.comnih.govsimsonpharma.com |

Chromatography is essential for separating Felodipine Ester Lactone from the parent drug, other metabolites, and impurities. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods. nih.govicm.edu.plinnovareacademics.in

These techniques, often coupled with a Diode-Array Detector (DAD) or a mass spectrometer, can effectively resolve complex mixtures. nih.govresearchgate.net The choice of a suitable stationary phase (e.g., C18 columns) and mobile phase composition is critical for achieving good separation. icm.edu.plresearchgate.net For instance, a study on Felodipine degradation products utilized a Waters Acquity UPLC BEH C18 column with gradient elution to achieve the necessary resolution. icm.edu.pl Chiral chromatography has also been employed to separate the enantiomers of Felodipine itself, highlighting the capability to resolve closely related stereoisomers, a principle that can be applied to its lactone derivatives if they possess chiral centers. researchgate.netchromatographyonline.com

Identification of Specific Lactonic Analogues and Impurities (e.g., Dehydro Felodipine Ester Lactone)

Beyond the primary lactone metabolite, other related analogues and impurities can form during metabolism or degradation. nih.gov One of the most notable is Dehydro Felodipine Ester Lactone.

Dehydro Felodipine Ester Lactone (CAS No. 96558-27-9) is an oxidized analogue of the primary lactone. clearsynth.comnih.govsimsonpharma.com Its structure features a pyridine (B92270) ring instead of the dihydropyridine (B1217469) ring found in Felodipine. nih.gov This compound is a known impurity and is often synthesized as a reference standard for analytical method development and quality control applications in the pharmaceutical industry. clearsynth.com Its chemical name is ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate. clearsynth.comnih.gov

The identification of such impurities is crucial, as they can have different chemical properties. Studies have shown that felodipine and its related substances can undergo significant degradation under various stress conditions, including acidic, basic, and photolytic environments, leading to the formation of impurities like the lactone analogues. icm.edu.plajrconline.org Comprehensive analysis using combined techniques like UPLC-MS/MS is necessary to identify and characterize these minor but important compounds. icm.edu.plakjournals.com

Molecular Interactions and Preclinical Biological Relevance

Comparative Analysis of Felodipine (B1672334) Ester Lactone versus Parent Felodipine

The metabolic conversion of felodipine to its ester lactone derivative introduces critical structural alterations that fundamentally impact its biological profile. This section explores these differences and their preclinical consequences.

Investigation of Structural Differences and Their Predicted Impact on Biological Activity

Felodipine, a dihydropyridine (B1217469) calcium channel blocker, undergoes extensive metabolism, with one of the key metabolites being the Felodipine Ester Lactone. The formation of this lactone involves the hydroxylation of one of the methyl groups on the dihydropyridine ring, followed by a spontaneous intramolecular cyclization, or lactonization. This process results in the formation of a stable five-membered lactone ring fused to the pyridine (B92270) ring.

This structural change is paramount as it significantly alters the three-dimensional conformation of the molecule. The planarity and electronic distribution of the dihydropyridine ring, which are crucial for the calcium channel blocking activity of felodipine, are disrupted. The formation of the lactone ring introduces a more rigid and sterically hindered structure, which is predicted to have a profound and negative impact on its ability to bind to the L-type calcium channels, the primary target of felodipine.

In Vitro Assessment of Biological Inactivity or Residual Activity

Preclinical in vitro studies have consistently demonstrated that the metabolites of felodipine, including the ester lactone, are devoid of vasodilating activity. The structural modifications inherent in the formation of the Felodipine Ester Lactone lead to a complete loss of its calcium channel blocking capabilities. The altered molecular shape prevents the necessary interaction with the binding sites on the calcium channel proteins. Consequently, Felodipine Ester Lactone is considered a pharmacologically inactive metabolite.

Evaluation of Molecular Interactions (e.g., with Calcium-Binding Proteins, if specific to lactone)

While the parent drug, felodipine, has been shown to interact with various calcium-binding proteins such as calmodulin and troponin C, there is a lack of specific preclinical data detailing the molecular interactions of Felodipine Ester Lactone with these proteins. drugbank.comnih.gov Given the significant structural changes and the established biological inactivity of the lactone metabolite, it is highly probable that its affinity for these calcium-binding proteins is negligible. The conformational rigidity imposed by the lactone ring likely prevents the specific hydrophobic and electrostatic interactions that govern the binding of felodipine to these proteins. However, without direct experimental evidence, this remains a well-supported hypothesis rather than a confirmed fact.

Theoretical and Computational Chemistry Studies

Computational chemistry offers valuable insights into the properties and behavior of molecules, providing a theoretical framework to understand the metabolic fate and stability of compounds like Felodipine Ester Lactone.

Prediction of Metabolic Fate and Degradation Pathways through Computational Modeling

The metabolism of felodipine is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. mdpi.com The initial step involves the oxidation of the dihydropyridine ring to its pyridine analogue. Subsequent hydroxylation of the methyl groups on this pyridine derivative creates the necessary precursor for the spontaneous formation of the ester lactone.

Computational models can be employed to predict the reactivity of different sites on the felodipine molecule, corroborating that the methyl groups are susceptible to enzymatic hydroxylation. These models can also simulate the subsequent non-enzymatic, intramolecular cyclization to form the lactone, a process that is thermodynamically favorable. While detailed computational studies specifically modeling the degradation pathways of the Felodipine Ester Lactone itself are not extensively available, the general understanding of ester and lactone hydrolysis suggests that it would likely be further metabolized into more polar, water-soluble compounds to facilitate excretion.

Conformational Analysis and Energetic Stability of the Lactone Ring

Theoretical and computational studies indicate that the formation of the five-membered lactone ring in Felodipine Ester Lactone is an energetically favorable process. rsc.org This thermodynamic stability contributes to the lactone being a significant metabolite of felodipine.

Conformational analysis of lactones, in general, suggests that five-membered rings, such as the one in Felodipine Ester Lactone, adopt an "envelope" conformation to minimize steric strain. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the most stable three-dimensional structure of the Felodipine Ester Lactone molecule and to analyze the energetic barriers for conformational changes. Such studies would provide a deeper understanding of the molecule's shape and rigidity, further explaining its inability to interact with the biological targets of the parent drug. While specific computational analyses for the conformational and energetic properties of the Felodipine Ester Lactone ring are not widely published, the principles of organic chemistry and computational modeling provide a strong basis for these predictions. nih.gov

In Silico Exploration of Felodipine Ester Lactone: A Review of Molecular Interaction Studies

A comprehensive review of available scientific literature reveals a significant gap in the molecular modeling and simulation data specifically for Felodipine Ester Lactone. While the parent compound, felodipine, has been the subject of some computational analysis, its lactone metabolite remains largely uncharacterized from a molecular interaction perspective.

Currently, there are no publicly available research findings detailing molecular docking or dynamics simulations that specifically investigate the potential receptor interactions of Felodipine Ester Lactone. This scarcity of data limits a thorough understanding of its preclinical biological relevance at the molecular level.

Felodipine undergoes extensive metabolism, with dehydrofelodipine (B193096) being its primary, albeit pharmacologically inactive, metabolite mdpi.comresearchgate.net. Felodipine Ester Lactone is a known derivative of this metabolic pathway. Studies have focused on the pharmacokinetics of the parent drug and its main metabolites, but these investigations have not extended to detailed in silico analyses of the lactone's binding potential to various receptors nih.govnih.gov.

The primary mechanism of action of felodipine involves blocking L-type calcium channels smpdb.cahmdb.ca. While molecular modeling studies have been conducted on felodipine itself to understand its interaction with these channels, similar computational studies on its metabolites, including the ester lactone, are absent from the current body of scientific literature scispace.com. The general consensus in the available literature is that the metabolites of felodipine, including dehydrofelodipine from which the lactone is derived, are devoid of significant vasodilating activity nih.gov.

Forced degradation studies of felodipine have identified various degradation products, but these studies have primarily focused on their analytical characterization rather than their potential molecular interactions through computational methods researchgate.net.

Future Research Directions and Emerging Analytical Challenges

Development of Advanced Analytical Techniques for Ultra-Trace Analysis of Lactonic Impurities/Metabolites

The accurate detection and quantification of Felodipine (B1672334) Ester Lactone, especially at trace and ultra-trace levels, are critical for pharmaceutical quality control and metabolic studies. Future research is focused on developing more sensitive and specific analytical methods to meet these demands. While standard High-Performance Liquid Chromatography (HPLC) is widely used, advanced techniques are necessary to achieve the low limits of detection (LOD) and quantification (LOQ) required for trace analysis.

Highly sensitive methods coupling liquid chromatography with mass spectrometry, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are becoming indispensable. These methods offer superior resolution and sensitivity for analyzing complex matrices like plasma. For instance, an LC/MS/MS method has been developed that can quantify felodipine in plasma at the parts-per-trillion (ppt) level, achieving an LOD of 2 ppt (B1677978) and an LOQ of 5 ppt. lcms.cz Such ultra-sensitive approaches are vital for detecting minute quantities of lactonic impurities or metabolites that could be present.

Future advancements will likely involve the refinement of these technologies, including the use of high-resolution mass spectrometry (HRMS) like Orbitrap-based systems. These systems provide highly accurate mass measurements, which aids in the confident identification of unknown trace-level impurities. chrom-china.com The development of stability-indicating methods that can separate the drug from its degradation products, including potential lactones formed under stress conditions like acid/base hydrolysis, oxidation, or photodegradation, is also a key research area. researchgate.netnih.gov

| Technique | Reported Sensitivity | Application |

|---|---|---|

| LC-MS/MS | LOQ: 0.05 ng/mL | Quantification in human and dog plasma. researchgate.net |

| UPLC-MS/MS | LOQ: 5 ppt (ng/L) | High-sensitivity quantification in plasma. lcms.cz |

| UHPLC-Orbitrap HRMS | LOQ: 0.2 ng/mL | Determination of trace genotoxic impurities. chrom-china.com |

Comprehensive Investigation of Less Characterized Lactonic Metabolites and Degradation Products

Felodipine undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to its main, pharmacologically inactive metabolite, dehydrofelodipine (B193096). nih.govresearchgate.net However, other metabolites, including Felodipine Metabolite Lactone (C₁₇H₁₃Cl₂NO₄), are also formed. axios-research.com While this specific lactone is sufficiently characterized to be used as a reference standard in analytical testing, there is a need to investigate other potential lactonic species that may be less understood. axios-research.com

Forced degradation studies, which subject the drug to stress conditions like acid, base, heat, light, and oxidation, are crucial for identifying potential degradation products. researchgate.net Studies on felodipine have shown that it degrades under these conditions, forming various products. researchgate.net For example, photodegradation can lead to a pyridine (B92270) derivative and an FL dimer. nih.gov While these specific products are not lactones, the conditions that cause their formation (e.g., hydrolysis) could theoretically also lead to the generation of less-characterized lactonic impurities. A comprehensive investigation would involve isolating these unknown degradation products and elucidating their structures using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Exploration of Environmental or Process-Related Factors Influencing Lactone Formation in Pharmaceutical Manufacturing

The formation of lactonic impurities is not solely a result of in-vivo metabolism; it can also be influenced by factors during the synthesis and manufacturing of the final drug product. Lactonization can occur as a side reaction during chemical synthesis or as a degradation process influenced by formulation excipients, manufacturing methods, and storage conditions. nih.gov

Key areas for future research include:

Impact of Excipients: The interaction between felodipine and various excipients used in tablet formulation could influence impurity formation. For example, the choice of fillers like microcrystalline cellulose (B213188) versus lactose (B1674315) monohydrate can affect the mechanical properties and drug release from a wax-based matrix, indicating different microenvironments within the dosage form that could impact drug stability. mdpi.com

Manufacturing Processes: Modern manufacturing techniques like hot-melt extrusion (HME) involve processing the drug and excipients at elevated temperatures. mdpi.com It is essential to study how such thermal stress, in combination with the chemical environment, might promote the formation of lactonic compounds.

Storage Conditions: Stability studies have indicated that felodipine sustained-release tablets should be protected from light. globethesis.com The influence of environmental factors such as light, temperature, and humidity on the formation of lactonic degradation products over the shelf-life of the product warrants further investigation.

| Factor | Potential Influence | Area of Research |

|---|---|---|

| pH | Acidic or basic conditions can catalyze hydrolysis, a potential precursor to lactonization. | Forced degradation studies; impact of acidic/basic excipients. researchgate.net |

| Temperature | Thermal stress during manufacturing (e.g., HME) or storage may accelerate degradation reactions. | Impact of manufacturing process parameters on impurity profiles. mdpi.com |

| Light Exposure | Photodegradation can lead to the formation of various impurities. nih.gov | Photostability testing and characterization of photoproducts. nih.gov |

| Excipients | Chemical interactions between the active pharmaceutical ingredient and excipients. | Long-term stability studies with different formulations. mdpi.com |

Integration of Multi-Omics Approaches for Deeper Understanding of Metabolic Pathways in Preclinical Systems

Understanding the complete metabolic fate of felodipine, including the pathways leading to lactone formation, can be significantly enhanced by integrating multi-omics approaches. These technologies provide a holistic view of biological systems by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.govmetabolon.com

Metabolomics: This approach can provide a comprehensive profile of all metabolites in a biological sample, enabling the discovery of novel or minor metabolites, including previously uncharacterized lactonic species. It offers a direct snapshot of the physiological and pathological state downstream of gene expression. nih.gov

Proteomics: By studying the entire set of proteins, proteomics can help identify and quantify the enzymes involved in felodipine metabolism, primarily CYP3A4. This can provide insights into how variations in enzyme expression levels affect the metabolic pathways and the relative production of different metabolites, including the lactone.

Genomics & Transcriptomics: These disciplines can identify genetic polymorphisms or changes in gene expression of metabolic enzymes that may lead to inter-individual differences in felodipine metabolism. Integrating genomic and transcriptomic data with metabolomic profiles can link specific genetic variations to altered metabolite levels, providing a deeper understanding of the mechanisms driving lactone formation. metabolon.comolink.com

By combining these multi-omics datasets, researchers can build more accurate and comprehensive models of felodipine metabolism. This integrated systems biology approach is crucial for moving towards personalized medicine, where an individual's "omic" profile could help predict their metabolic response to a drug. nih.govmdpi.com

Q & A

Q. What spectroscopic methods are recommended for characterizing the structural configuration of Felodipine Ester Lactone?

Methodological Answer :

- ECD (Electronic Circular Dichroism) : Assign absolute configurations by analyzing n→π* and π→π* transitions in lactone and ester moieties. For example, negative Cotton effects (CEs) at ~260 nm (n→π* lactone) and ~242 nm (n→π* ester) can confirm stereochemical assignments. Compare experimental ECD spectra with simulated data to resolve red-shift discrepancies .

- NMR : Use - and -NMR to identify lactone ring protons and carbons, focusing on deshielded signals (e.g., lactone carbonyl at ~170 ppm).

- IR Spectroscopy : Confirm lactone carbonyl stretching vibrations (~1740–1760 cm).

Q. What synthetic routes are effective for preparing Felodipine Ester Lactone?

Methodological Answer :

- Acid-Catalyzed Cyclization : Treat β-hydroxy esters with hydrobromic acid (HBr) in glacial acetic acid to promote lactonization. Monitor reaction progress via TLC and purify via vacuum distillation (e.g., boiling point ~102°C at 1 mm Hg) .

- Alkaline Saponification : Hydrolyze ester precursors (e.g., ethyl β-cyclopentyl-β-hydroxy-β-methoxymethyl propionate) with NaOH, followed by acidification to form the lactone ring. Validate purity via elemental analysis (e.g., 68.5% C and 8.6% H theoretical vs. 68.2% C and 9% H observed) .

Advanced Research Questions

Q. How can contradictory data in stability studies of Felodipine Ester Lactone be resolved?

Methodological Answer :

- Controlled Degradation Studies : Expose the compound to varying pH (acidic/alkaline), temperature, and light conditions. Use HPLC to quantify degradation products (e.g., free acid forms) and correlate with ECD/NMR structural changes .

- Statistical Analysis : Apply ANOVA to compare stability across conditions. Address outliers by verifying instrument calibration (e.g., UV-Vis spectrophotometer wavelength accuracy) and sample handling protocols .

Q. What strategies are effective for designing Felodipine Ester Lactone analogs with modified pharmacological properties?

Methodological Answer :

- Functional Group Substitution : Replace the lactone oxygen with sulfur to form thiolactones (e.g., Carbothioic S lactone) for altered metabolic stability. Characterize analogs via LC-MS and compare logP/PSA values to predict bioavailability .

- Ring Expansion/Contraction : Synthesize δ-lactone or γ-lactone variants via ketone intermediates. Use DFT calculations to predict ring strain and experimental validation via X-ray crystallography .

Q. How can computational methods enhance mechanistic understanding of Felodipine Ester Lactone’s reactivity?

Methodological Answer :

- DFT (Density Functional Theory) : Model lactone ring-opening kinetics under physiological conditions (e.g., pH 7.4). Calculate activation energies for ester hydrolysis and compare with experimental Arrhenius plots .

- Molecular Dynamics (MD) : Simulate interactions with esterase enzymes to identify binding hotspots. Validate with in vitro enzymatic assays using purified hydrolases .

Data Presentation and Reproducibility

Q. What guidelines should be followed for presenting experimental data on Felodipine Ester Lactone in research publications?

Methodological Answer :

- Raw Data : Include large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Reference these in the main text using hyperlinked filenames (e.g., "Figure S8" for ECD spectra) .

- Reproducibility : Detail synthetic protocols (solvent ratios, catalyst loadings) in the "Experimental" section. For known compounds, cite literature methods; for novel analogs, provide elemental analysis and spectral validation .

Analytical Challenges

Q. How can researchers address low reactivity in ester deprotonation steps during Felodipine Ester Lactone synthesis?

Methodological Answer :

- Base Optimization : Use KDA (potassium diisopropylamide) with 18-crown-6 to enhance deprotonation efficiency. Monitor reaction progress via -NMR for α-methylation intermediates .

- Lactone Inversion : Convert esters to C8-inverted lactones to improve deprotonation kinetics. Characterize intermediates via IR and polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.